N-(4-Methoxyphenyl)-N-nitroso-N'-phenylurea
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Overview
Description
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea is an organic compound that belongs to the class of nitrosoureas. These compounds are known for their potential applications in various fields, including medicinal chemistry and materials science. The structure of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea consists of a nitroso group attached to a urea moiety, with phenyl and methoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea typically involves the reaction of 4-methoxyaniline with nitrosating agents such as sodium nitrite in the presence of an acid. The resulting nitroso compound is then reacted with phenyl isocyanate to form the final product. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea.
Reduction: Amine derivatives of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea.
Substitution: Halogenated derivatives of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea.
Scientific Research Applications
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea involves the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules. This alkylation can lead to the disruption of DNA and protein function, which is the basis for its potential anticancer activity. The compound targets cellular pathways involved in DNA replication and repair, leading to cell death in rapidly dividing cells.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea can be compared with other nitrosoureas, such as:
N-Nitrosomethylurea: Known for its use in cancer research and as a mutagen.
N-Nitrosodiethylamine: Studied for its carcinogenic properties.
N-Nitrosodiphenylamine: Used in the rubber industry and studied for its toxicological effects.
N-(4-Methoxyphenyl)-N-nitroso-N’-phenylurea is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially its ability to interact with biological targets.
Properties
CAS No. |
87468-20-0 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1-nitroso-3-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-9-7-12(8-10-13)17(16-19)14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
InChI Key |
JIDYQUYJOJWKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)N=O |
Origin of Product |
United States |
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